Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsThe final step often involves esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides, amines, or alkyl groups .
Scientific Research Applications
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and pyrrolidinone-containing molecules. Examples include:
- Thiazole-4-carboxylates
- Pyrrolidinone-3-carboxamides
- Thiazolidinones
Uniqueness
Methyl 4-methyl-2-{[(1-methyl-5-oxopyrrolidin-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C12H15N3O4S |
---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H15N3O4S/c1-6-9(11(18)19-3)20-12(13-6)14-10(17)7-4-8(16)15(2)5-7/h7H,4-5H2,1-3H3,(H,13,14,17) |
InChI Key |
AMJOFZYZVABGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)C)C(=O)OC |
Origin of Product |
United States |
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